{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine
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Overview
Description
{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine is a complex organic compound featuring two pyrazole rings substituted with fluoroethyl and propyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine typically involves multi-step organic reactions. The initial step often includes the preparation of the pyrazole rings, followed by the introduction of the fluoroethyl and propyl groups through nucleophilic substitution reactions. Common reagents used in these steps include alkyl halides, bases like sodium hydride, and solvents such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole rings, leading to the formation of pyrazole oxides.
Reduction: Reduction reactions can target the fluoroethyl group, potentially converting it to an ethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluoroethyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Pyrazole oxides.
Reduction: Ethyl-substituted pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, {[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology. Researchers investigate its interactions with biological targets to understand its effects and therapeutic potential.
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its ability to interact with specific molecular targets could lead to the development of new drugs for various diseases.
Industry
In the industrial sector, the compound may be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of {[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl and propyl groups may enhance its binding affinity and specificity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- [1-(2-chloroethyl)-1H-pyrazol-5-yl]methyl[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine
- [1-(2-bromoethyl)-1H-pyrazol-5-yl]methyl[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine
Uniqueness
The presence of the fluoroethyl group in {[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine distinguishes it from its chloroethyl and bromoethyl analogs. Fluorine atoms can significantly alter the compound’s electronic properties, potentially enhancing its biological activity and stability.
This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C14H22FN5 |
---|---|
Molecular Weight |
279.36 g/mol |
IUPAC Name |
1-[2-(2-fluoroethyl)pyrazol-3-yl]-N-[(3-methyl-1-propylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C14H22FN5/c1-3-7-19-11-13(12(2)18-19)9-16-10-14-4-6-17-20(14)8-5-15/h4,6,11,16H,3,5,7-10H2,1-2H3 |
InChI Key |
MFBYANMDONNLTE-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C(=N1)C)CNCC2=CC=NN2CCF |
Origin of Product |
United States |
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